Drospirenone 5,5 inverted exclamation mark-Diol

Overview

Description

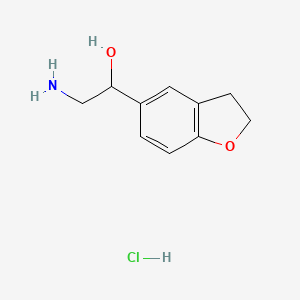

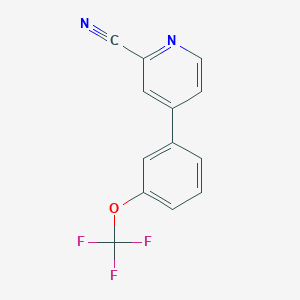

Drospirenone 5,5’-Diol is a synthetic derivative of spironolactone with strong progestogenic and antiandrogenic effects. It has the molecular formula C24H34O4 and a molecular weight of 386.5 g/mol .

Molecular Structure Analysis

The IUPAC name for Drospirenone 5,5’-Diol is (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5’-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2’-oxolane]-7-one . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

Drospirenone 5,5’-Diol has a molecular weight of 386.5 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4. It has a Rotatable Bond Count of 0. The Exact Mass and Monoisotopic Mass are 386.24570956 g/mol. The Topological Polar Surface Area is 66.8 Ų. It has a Heavy Atom Count of 28 and a Complexity of 781 .Scientific Research Applications

Drospirenone and Hormonal Therapy

- Drospirenone, a novel synthetic progestin, exhibits characteristics more akin to natural progesterone than other synthetic progestins. It is known for its antiandrogenic and antimineralocorticoid properties, which may offer novel benefits in menopausal management by affecting lipids and blood pressure while reducing water retention, acne vulgaris, and hirsutism (Shulman, 2006).

- Unlike other progestogens, Drospirenone has a pharmacological profile closely mimicking that of endogenous progesterone, including potent anti-aldosterone and anti-androgenic effects. When combined with 17beta-estradiol as hormone replacement therapy (HRT), Drospirenone offsets estrogen-related water and sodium retention by blocking the mineralocorticoid receptor, showing positive effects on body weight and blood pressure in clinical trials (Palacios, Foidart, & Genazzani, 2006).

Contraceptive Applications

- Drospirenone is utilized in oral contraceptives and hormone replacement therapy. Its unique progestogen characteristics, including anti-mineralocorticoid/anti-androgenic effects, have shown favorable impacts on cardiovascular risk factors. This suggests its potential in preventing cardiovascular disease in pre- and post-menopausal women (Motivala & Pitt, 2012).

- The development of a Drospirenone 4 mg-only pill in a 24+4 regimen represents a new option for oral contraception, highlighting its potent progestin analogue properties of spironolactone, with antiandrogenic and antimineralocorticoid properties. This formulation aims to address the unpredictable effect on menstrual bleeding associated with progestin-only pills (POPs) (Del Savio et al., 2020).

Implications for Treatment of PMDD and Acne

- Drospirenone has been evaluated for its efficacy in treating premenstrual dysphoric disorder (PMDD) and moderate acne vulgaris, offering relief from PMDD symptoms and improving acne conditions. This highlights its broader therapeutic potential beyond contraception (Fenton, Wellington, Moen, & Robinson, 2007).

properties

IUPAC Name |

(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-20,26-27H,3-11H2,1-2H3/t13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSKJECPIJLTSX-FNUWZBOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drospirenone 5,5 inverted exclamation mark-Diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

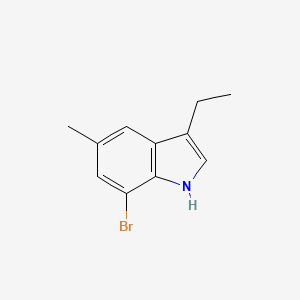

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)

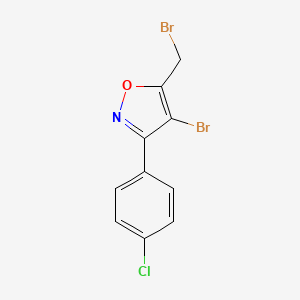

![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)

![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)

![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)

![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)

![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)